Antimony calcium oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antimony calcium oxide, also known as this compound, is a useful research compound. Its molecular formula is Ca2O5Sb2 and its molecular weight is 403.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Formation Reactions

Antimony calcium oxide can be synthesized through several methods, typically involving the reaction of antimony oxides with calcium oxide at elevated temperatures. The following reaction illustrates the formation of this compound from its constituent oxides:

CaO+Sb2O3→Ca2Sb2O7

This reaction typically occurs at high temperatures (around 1000 °C) and can be influenced by the stoichiometric ratios of the reactants.

Reduction Reactions

This compound can undergo reduction reactions under specific conditions, particularly when exposed to carbon sources. The reduction of antimony oxides in the presence of calcium oxide can lead to the formation of metallic antimony and calcium sulfide as byproducts:

Sb2O3+3C→2Sb+3CO

In this context, calcium oxide acts as a flux, facilitating the reduction process by lowering the melting point of the mixture and enhancing the mobility of the reactants.

Thermal Stability and Decomposition

This compound exhibits thermal stability up to certain temperatures before decomposing into its constituent oxides. The thermal decomposition can be represented as follows:

Ca2Sb2O7→2CaO+Sb2O3

This decomposition typically occurs at temperatures exceeding 800 °C, which is critical for processes involving high-temperature applications.

Kinetics of Chemical Reactions

The kinetics of reactions involving this compound are influenced by temperature, pressure, and the presence of catalysts. For instance, studies have shown that the activation energy for the reduction of antimony oxides with carbon is approximately 233kJ mol within a temperature range of 973−1123K .

Reaction Rate Analysis

The reaction rates can be analyzed using first-order kinetics for solid-state reactions, where the following equation is often applied:

ln(1−X)=−kt

Where X is the conversion fraction, k is the rate constant, and t is time.

Environmental Considerations

The production and use of antimony compounds raise environmental concerns due to the toxicity of antimony and its compounds. Proper handling and disposal methods are essential to mitigate risks associated with exposure.

Propriétés

Numéro CAS |

55200-87-8 |

|---|---|

Formule moléculaire |

Ca2O5Sb2 |

Poids moléculaire |

403.67 g/mol |

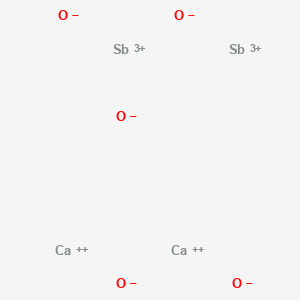

Nom IUPAC |

dicalcium;antimony(3+);oxygen(2-) |

InChI |

InChI=1S/2Ca.5O.2Sb/q2*+2;5*-2;2*+3 |

Clé InChI |

JJGHHCJCTIFFGX-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3] |

Synonymes |

antimonic acid, calcium salt calcium antimonate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.